8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The compound has a purine core, which is a two-ring structure composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring. Attached to this core are various substituents, including a piperazine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the piperazine ring might undergo reactions with acids or bases, and the purine core might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, stability, and melting/boiling points would be influenced by these structural features .Safety and Hazards
Future Directions
properties
CAS RN |
851941-06-5 |
---|---|
Product Name |
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C23H31FN6O2 |
Molecular Weight |
442.539 |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C23H31FN6O2/c1-4-5-6-11-30-19(25-21-20(30)22(31)27(3)23(32)26(21)2)16-28-12-14-29(15-13-28)18-9-7-17(24)8-10-18/h7-10H,4-6,11-16H2,1-3H3 |
InChI Key |
AQBKQHVYSWRECN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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